molecular formula C21H33N3O9S B12963729 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12963729
M. Wt: 503.6 g/mol
InChI Key: JSUQXDLAAYLMNS-APPYSEGRSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound It features a tetrahydropyran ring, multiple acetoxy groups, and a thioureido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of acetoxy groups through esterification reactions. The thioureido group can be introduced via a reaction between an isothiocyanate and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetoxy groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the acetoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s thioureido group might interact with biological macromolecules, potentially serving as a probe or inhibitor in enzymatic studies.

Medicine

Medicinally, the compound could be explored for its potential therapeutic properties. The presence of an aminocyclohexyl group suggests possible activity as a pharmaceutical agent, perhaps in targeting specific receptors or enzymes.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioureido group could form hydrogen bonds or covalent interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.

    (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)ureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a ureido group instead of a thioureido group.

Uniqueness

The unique combination of acetoxy, aminocyclohexyl, and thioureido groups in (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate distinguishes it from similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H33N3O9S

Molecular Weight

503.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16+,17+,18-,19+,20+/m0/s1

InChI Key

JSUQXDLAAYLMNS-APPYSEGRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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